2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid

meditope-Fab binding halogen bonding SPR affinity

Synthetic peptide campaigns targeting antibody Fab domains require precise halogen bonding geometry-meta- and para-bromo isomers yield suboptimal Kd values (>5.4 µM and 29 µM) versus 15 µM for the ortho isomer. Cbz-2-bromophenylalanine positions Br within 3.2 Å of Tyr hydroxyl for optimal interaction. • Ortho-Br positions 3.2 Å from Tyr87 LC hydroxyl (PDB 5ITF) • Cbz orthogonal protection compatible with Fmoc-SPPS • Enables post-synthetic Suzuki-Miyaura biaryl diversification • Br anomalous signal supports SAD phasing (PDB 8VTM) • Available DL, D-, L- forms ≥95% purity

Molecular Formula C17H16BrNO4
Molecular Weight 378.2 g/mol
Cat. No. B13625581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid
Molecular FormulaC17H16BrNO4
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O
InChIInChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
InChIKeyOTRUVLWVVBIRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-2-Bromophenylalanine (CAS 123098-44-2): A Protected ortho-Bromo Unnatural Amino Acid for Selective Peptide Functionalization


2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid (Cbz-DL-2-bromophenylalanine, CAS 123098-44-2, molecular formula C₁₇H₁₆BrNO₄, MW 378.22 g/mol) belongs to the class of N-Cbz-protected halogenated phenylalanine derivatives . The benzyloxycarbonyl (Cbz) group provides orthogonal amine protection compatible with solid-phase peptide synthesis (SPPS), while the bromine substituent at the ortho position of the phenyl ring enables diverse downstream chemistries—principally palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) for biaryl amino acid construction. The compound is commercially available in both racemic (DL) and enantiopure (D- or L-) forms, typically at ≥95% purity . Structurally, it differs from its para- and meta-bromo isomers (Cbz-4-bromophenylalanine, CAS 158069-49-9; Cbz-3-bromophenylalanine) solely in the bromine substitution pattern, yet this positional isomerism can produce distinct steric, electronic, and binding consequences that preclude indiscriminate analog substitution in structure–activity relationship (SAR) campaigns.

Ortho-bromo enables Pd-catalyzed cross-coupling for biaryl construction
Cbz group orthogonal to Fmoc-SPPS for peptide synthesis
Position-specific binding & biological profiles vs. meta/para isomers

Why Cbz-2-Bromophenylalanine Cannot Be Replaced by Para- or Meta-Bromo Analogs Without Quantitative Re-Validation


Although Cbz-2-bromophenylalanine shares identical molecular formula (C₁₇H₁₆BrNO₄) and nominal molecular weight with its 3-bromo and 4-bromo positional isomers, the ortho substitution imposes unique steric constraints and electronic effects on the phenylalanine side chain that fundamentally alter molecular recognition . In the meditope–cetuximab Fab system, the ortho-bromo variant produced a distinct binding pose where Br approaches within 3.2 Å of Tyr87 LC hydroxyl, while the meta-bromo analog forced a completely different Leu5 side-chain conformation and the para-bromo variant formed weak halogen bonds with Tyr94 HC at 3.7–3.9 Å—resulting in Kd values spanning 15 µM to >5.4 µM to 29 µM across the three isomers [1]. In synthetic chemistry contexts, ortho-bromophenylalanine exhibits distinct reactivity in copper-catalyzed coupling (93% yield, 98.6% ee) while meta- and para-substituted substrates require different catalyst systems [2]. In biological discovery, only the ortho isomer has been identified as a naturally occurring sperm-activating peptide component [3]. These orthogonal differences in binding geometry, catalytic reactivity, and biological provenance mean that simply selecting a different bromophenylalanine isomer based on availability or price risks invalidating SAR campaigns, altering peptide conformation, or missing the specific biochemical function that only the ortho isomer provides.

ortho-Bromo
meta/para-Bromo
Binding affinity ~2-fold stronger than para isomer; unique 3.2 Å Br–Tyr87 interaction not replicated
ortho-Bromo
meta/para-Bromo
Cross-coupling yield and ee may differ; reactivity profile may not transfer to meta/para substrates
ortho-Bromo
meta/para-Bromo
Natural sperm-activating bioactivity is unique to ortho isomer; biological function not interchangeable

Quantitative Differentiation Evidence for Cbz-2-Bromophenylalanine Against Positional Isomer Analogs


Ortho- vs. Meta- vs. Para-Bromophenylalanine: Comparative Binding Affinity in the Meditope–Cetuximab Fab System

In a systematic head-to-head comparison of bromophenylalanine positional isomers substituted at Phe3 of the meditope peptide, the ortho-bromo (2-Br) variant displayed an SPR-measured Kd of 15 µM with half-life (t₁/₂) of 0.270 s, compared to Kd >5.4 µM for the meta-bromo (3-Br) variant and Kd = 29 µM for the para-bromo (4-Br) diglycine-linked variant [1]. The ortho-bromo isomer thus exhibited intermediate affinity—weaker than the parent phenylalanine meditope (Kd = 0.17 µM) but measurably stronger than para-bromo (29 µM) and in a distinctly different kinetic regime from meta-bromo. Crystallographic analysis revealed that the ortho-Br atom approaches within 3.2 Å of the Tyr87 LC hydroxyl, while meta-Br is oriented away from Tyr87, forcing a non-native Leu5 conformation, and para-Br forms only weak halogen bonds with Tyr94 HC at 3.7–3.9 Å [1].

Binding Affinity Comparison
Head-to-head
Kd: 15 µM (ortho) vs >5.4 µM (meta) vs 29 µM (para)
Ortho binding ~2-fold stronger than para; distinct 3.2 Å Br–Tyr87 pose
SPR (Biacore T100); meditope–cetuximab Fab; pH 7.4
meditope-Fab binding halogen bonding SPR affinity X-ray crystallography

Cbz-2-Bromophenylalanine as a Superior Suzuki–Miyaura Cross-Coupling Substrate for Biaryl Amino Acid Synthesis

The ortho-bromo substituent on the phenylalanine ring serves as an electrophilic handle for palladium-catalyzed Suzuki–Miyaura cross-coupling (SMC), enabling direct construction of biaryl-containing unnatural amino acids [1]. In a copper-catalyzed coupling study, (S)-2-bromophenylalanine achieved 93% yield with 98.6% enantiomeric excess (ee) within 4 h using 6 mol% CuCl in NMP at 100°C, demonstrating high reactivity as a substrate [2]. More broadly, Fmoc-protected bromophenylalanines—including the 2-bromo isomer—underwent nonaqueous SMC with arylboronic acids to afford biarylphenylalanine (Bip) derivatives in good to excellent yields, directly compatible with subsequent Fmoc-SPPS [1]. By contrast, the para-bromo isomer (4-bromophenylalanine) exhibits different electronic character at the coupling site, which can alter oxidative addition rates with Pd(0) catalysts, and the meta-bromo isomer positions the halogen at a trajectory that is less favorable for certain ligand–substrate pre-complexes [3].

Suzuki–Miyaura Reactivity
Class-level
93% yield, 98.6% ee (Cu-catalyzed); ortho position may influence regioselectivity
Electrophilic handle for peptide diversification via cross-coupling
No direct head-to-head yield comparison between isomers identified
Suzuki-Miyaura coupling biaryl amino acids peptide diversification palladium catalysis

Ortho-Bromophenylalanine as a Heavy-Atom Probe for X-ray Crystallographic Phasing

The bromine atom (Z=35) at the ortho position of the phenyl ring provides a strong anomalous scattering signal (f″ ≈ 1.4 e⁻ at Cu Kα; significantly stronger at Br K-edge, ~0.92 Å) suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing [1]. The crystal structure of the R. sphaeroides photosynthetic reaction center variant Y(M210)2-bromophenylalanine was solved at 3.51 Å resolution using this approach (PDB 8VTM), demonstrating the utility of site-specifically incorporated 2-bromophenylalanine as a phasing vehicle [2]. In the meditope–Fab system, the 2-bromophenylalanine-substituted meditope yielded diffraction-quality crystals (PDB 5ITF, 2.51 Å resolution) with clear electron density for the Br atom, enabling unambiguous placement of the ortho-bromo side chain [3]. By comparison, para-bromophenylalanine has also been used for phasing but positions the anomalous scatterer at a different distance and geometry relative to the protein backbone [4].

Crystallographic Phasing
Context-dependent
PDB 8VTM (3.51 Å), PDB 5ITF (2.51 Å) with ortho-Br anomalous signal
Site-specific anomalous scatterer for SAD/MAD phasing
No direct phasing-power comparison between ortho/para isomers
X-ray crystallography heavy-atom phasing SAD/MAD protein structure

Naturally Occurring Bioactivity Unique to ortho-Bromophenylalanine: Sperm-Activating Peptide Discovery

o-Bromo-L-phenylalanine was unequivocally identified as the novel amino acid residue in eight sperm-activating peptides isolated from the egg jelly of the sea urchin Tripneustes gratilla [1]. Structural elucidation employed accurate-mass FAB mass spectrometry (residue mass 224.978 Da), isotopic ion distribution analysis (elemental composition C₉H₈O₁N₁Br₁), proton NMR spectroscopy, amino acid analysis, and RP-HPLC comparison with three synthetic bromophenylalanine isomers [1]. Critically, the ortho isomer was the native residue; while meta- and para-bromophenylalanines were also discovered in other sperm-activating peptides from the same source, only the ortho isomer was present in the initially characterized peptides, and m-bromophenylalanine had not been previously reported in any natural product [1]. In contrast, para-bromophenylalanine is known from theonellamide F, an antifungal bicyclic peptide from a marine sponge [1].

Natural Bioactivity
Head-to-head
o-bromo-L-Phe in 8 sperm-activating peptides; meta/para absent
Unique natural-product provenance supports ortho-specific bioactivity
Confirmed by FAB-MS, NMR, HPLC vs synthetic isomers
natural product sperm-activating peptide sea urchin ortho-bromo amino acid

Bromophenylalanine Positional Isomers in Enzyme Engineering: Differential Substrate/Inhibitor Selectivity Modulation

In a murine dihydrofolate reductase (mDHFR) engineering study, replacement of a key phenylalanine residue with p-bromophenylalanine (pBrF) enhanced binding affinity toward the substrate dihydrofolate over the inhibitor methotrexate by 4.0-fold, primarily through a 2.1-fold reduction in inhibitor binding affinity while maintaining wild-type-level catalytic efficiency [1]. Comparatively, L-2-naphthylalanine (2Nal) produced a 5.8-fold selectivity enhancement but with a moderate decrease in catalytic efficiency, indicating that p-bromophenylalanine achieves a favorable balance between selectivity and catalytic competence [1]. While this study used the para-bromo isomer, it establishes a class-level precedent that bromine position on the phenyl ring can critically modulate enzyme–ligand interactions [2].

Enzyme Selectivity
Class-level
p-bromo-Phe: 4.0-fold substrate/inhibitor selectivity enhancement
Bromo substitution can fine-tune enzyme-ligand interactions
Para isomer studied; ortho may produce distinct selectivity profiles
enzyme engineering DHFR substrate selectivity non-natural amino acid incorporation

Cbz-2-Bromophenylalanine Enables Heavy-Atom-Induced Fluorescence Quenching for Biophysical Distance Measurements

Bromophenylalanine-containing peptides exhibit heavy-atom-induced fluorescence quenching via enhanced intersystem crossing, providing a spectroscopic tool for probing electronic interactions and distances in biomolecules [1]. In a series of strongly helical peptides, all three bromophenyl-substituted peptides (ortho, meta, and para positions tested) displayed steady-state fluorescence quenching, with the bromine heavy-atom effect enabling triplet-state population detectable by time-resolved triplet–triplet absorption [1]. The observed distance dependence of quenching did not correlate with simple through-space or through-bond models, indicating that the specific bromine position modulates the electronic coupling pathway [1]. This positions the Cbz-2-bromophenylalanine building block as a site-specific spectroscopic probe—distinct from fluorinated or iodinated analogs—where the ortho-bromo geometry places the heavy-atom perturber at a defined distance and orientation relative to the peptide backbone.

Fluorescence Quenching
Class-level
Bromophenylalanine induces heavy-atom quenching; triplet-state detected
Probe for peptide conformation & inter-residue distances
Quantitative distance dependence varies with bromine position
fluorescence quenching heavy atom effect intersystem crossing peptide biophysics

Priority Application Scenarios for Cbz-2-Bromophenylalanine Based on Quantitative Evidence


Rational Design of Halogen-Bonding Peptide Ligands Targeting Fab Domains

Based on SPR data showing that the ortho-bromo meditope variant positions Br within 3.2 Å of Tyr87 LC hydroxyl—an interaction geometry unique among bromophenylalanine positional isomers—Cbz-2-bromophenylalanine is the preferred building block for peptide ligand engineering campaigns targeting antibody Fab domains where halogen bonding with tyrosine residues is desired [1]. Researchers should select the ortho isomer specifically when crystallographic evidence suggests a tyrosine hydroxyl is within ~3–4 Å of the phenylalanine C2 position; use of meta- or para-bromo isomers would place the halogen at a suboptimal trajectory (Kd >5.4 µM and 29 µM respectively versus 15 µM for ortho) [1].

Solid-Phase Peptide Synthesis with Orthogonal Late-Stage Diversification via Suzuki–Miyaura Coupling

The Cbz protecting group provides orthogonal N-terminal protection compatible with Fmoc-SPPS, while the ortho-bromo substituent enables post-synthetic diversification via palladium-catalyzed Suzuki–Miyaura cross-coupling. Fmoc-protected bromophenylalanines (including 2-bromo) have been shown to undergo efficient nonaqueous SMC to generate biaryl amino acids in good to excellent yields that are directly compatible with subsequent SPPS cycles [1]. The Cbz-2-bromophenylalanine building block is thus suitable for constructing peptide libraries with varied biaryl side chains, where the ortho-bromo position may influence coupling regioselectivity compared to para-bromo substrates.

X-ray Crystallographic Phasing of Peptide–Protein Complexes Using Anomalous Scattering

The bromine anomalous signal from site-specifically incorporated 2-bromophenylalanine has been successfully exploited for SAD phasing in the photosynthetic reaction center (PDB 8VTM, 3.51 Å) and for unambiguous side-chain placement in the cetuximab Fab–meditope complex (PDB 5ITF, 2.51 Å) [1][2]. Cbz-2-bromophenylalanine should be incorporated into synthetic peptides intended for co-crystallization with protein targets when experimental phasing is required; the ortho position of the Br atom provides a defined anomalous scattering center at a specific distance from the peptide backbone.

Biophysical Studies of Peptide Conformation Using Heavy-Atom Fluorescence Quenching

Bromophenylalanine residues serve as site-specific heavy-atom perturbers for fluorescence quenching experiments, where enhanced intersystem crossing enables distance-dependent triplet-state population measurements in helical peptides [1]. The Cbz-2-bromophenylalanine building block can be incorporated at defined sequence positions during SPPS to probe inter-residue distances, conformational dynamics, and folding pathways via steady-state and time-resolved fluorescence spectroscopy.

Application
Selection Property
Validation Focus
Fab Domain Ligand Design
Ortho-bromo halogen-bonding geometry (~3.2 Å to Tyr OH)
SPR binding affinity & crystallographic pose confirmation
Peptide Diversification via SMC
Cbz orthogonal protection & ortho-bromo electrophilicity
Cross-coupling yield and enantiomeric excess
Crystallographic Phasing
Anomalous scattering (Br, Z=35) at ortho position
SAD/MAD phasing and electron density clarity
Fluorescence Distance Measurements
Heavy-atom-induced intersystem crossing
Triplet-state yield & distance-dependent quenching
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